Pentaleno[1,2-b]oxirene-1a(1bH)-carboxaldehyde, 4,4a,5,5a-tetrahydro-, (1aalpha,1bbeta,4abeta,5aalph Pentaleno[1,2-b]oxirene-1a(1bH)-carboxaldehyde, 4,4a,5,5a-tetrahydro-, (1aalpha,1bbeta,4abeta,5aalph
Brand Name: Vulcanchem
CAS No.: 120584-58-9
VCID: VC0038641
InChI: InChI=1S/C9H10O2/c10-5-9-7-3-1-2-6(7)4-8(9)11-9/h1,3,5-8H,2,4H2
SMILES: C1C=CC2C1CC3C2(O3)C=O
Molecular Formula: C9H10O2
Molecular Weight: 150.17 g/mol

Pentaleno[1,2-b]oxirene-1a(1bH)-carboxaldehyde, 4,4a,5,5a-tetrahydro-, (1aalpha,1bbeta,4abeta,5aalph

CAS No.: 120584-58-9

Main Products

VCID: VC0038641

Molecular Formula: C9H10O2

Molecular Weight: 150.17 g/mol

Pentaleno[1,2-b]oxirene-1a(1bH)-carboxaldehyde, 4,4a,5,5a-tetrahydro-, (1aalpha,1bbeta,4abeta,5aalph - 120584-58-9

CAS No. 120584-58-9
Product Name Pentaleno[1,2-b]oxirene-1a(1bH)-carboxaldehyde, 4,4a,5,5a-tetrahydro-, (1aalpha,1bbeta,4abeta,5aalph
Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
IUPAC Name 3-oxatricyclo[4.3.0.02,4]non-8-ene-2-carbaldehyde
Standard InChI InChI=1S/C9H10O2/c10-5-9-7-3-1-2-6(7)4-8(9)11-9/h1,3,5-8H,2,4H2
Standard InChIKey JCIZAEWFFWCBGL-UHFFFAOYSA-N
SMILES C1C=CC2C1CC3C2(O3)C=O
Canonical SMILES C1C=CC2C1CC3C2(O3)C=O
Synonyms Pentaleno[1,2-b]oxirene-1a(1bH)-carboxaldehyde, 4,4a,5,5a-tetrahydro-, (1aalpha,1bbeta,4abeta,5aalpha)- (9CI)
PubChem Compound 14060676
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator